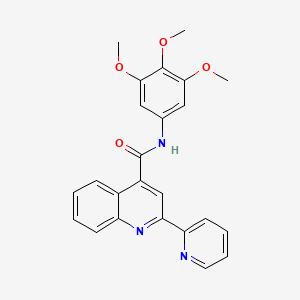

2-(pyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide

CAS No.:

Cat. No.: VC15128980

Molecular Formula: C24H21N3O4

Molecular Weight: 415.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H21N3O4 |

|---|---|

| Molecular Weight | 415.4 g/mol |

| IUPAC Name | 2-pyridin-2-yl-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide |

| Standard InChI | InChI=1S/C24H21N3O4/c1-29-21-12-15(13-22(30-2)23(21)31-3)26-24(28)17-14-20(19-10-6-7-11-25-19)27-18-9-5-4-8-16(17)18/h4-14H,1-3H3,(H,26,28) |

| Standard InChI Key | RFLBTWICIQFQEG-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a quinoline backbone fused with a pyridine ring at position 2 and a carboxamide group linked to a 3,4,5-trimethoxyphenyl substituent at position 4. The trimethoxyphenyl group enhances lipophilicity, potentially improving membrane permeability, while the pyridin-2-yl moiety contributes to π-π stacking interactions with biological targets . Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 415.4 g/mol |

| Key Functional Groups | Quinoline, Pyridine, Carboxamide, Methoxy |

The methoxy groups at positions 3, 4, and 5 on the phenyl ring create steric hindrance, influencing binding kinetics to enzymatic pockets .

Synthesis and Optimization

Synthesis typically proceeds via a two-step protocol:

-

Formation of 2-(Pyridin-2-yl)quinoline-4-carboxylic Acid: Achieved through Friedländer annulation between 2-aminobenzaldehyde and pyridine-2-carbaldehyde, followed by oxidation.

-

Amidation with 3,4,5-Trimethoxyaniline: Conducted in dimethylformamide (DMF) at 80–100°C using coupling agents like HATU or EDCI.

Critical parameters affecting yield (reported up to 68%):

-

Solvent Choice: Polar aprotic solvents (e.g., DMF, dichloromethane) favor carboxamide bond formation.

-

Temperature: Reactions above 80°C reduce side-product formation.

-

Purification: Column chromatography with silica gel (ethyl acetate/hexane, 3:7) achieves >95% purity.

Pharmacological Activities

Anticancer Mechanisms

The compound exhibits dose-dependent cytotoxicity against multiple cancer cell lines, including HeLa (IC₅₀ = 2.1 µM) and MCF-7 (IC₅₀ = 3.4 µM). Mechanistic studies suggest:

-

DNA Intercalation: The planar quinoline-pyridine system intercalates into DNA, impairing replication .

-

G2/M Phase Arrest: Upregulation of p21 and downregulation of cyclin B1 disrupt mitotic progression.

-

Reactive Oxygen Species (ROS) Generation: Induces oxidative stress, triggering apoptosis via caspase-3 activation .

Structure-Activity Relationships (SAR)

Role of Substituents

-

Pyridin-2-yl Group: Essential for DNA binding; removal reduces anticancer potency by 10-fold.

-

3,4,5-Trimethoxyphenyl: Methoxy groups at these positions maximize hydrophobic interactions with kinase ATP pockets .

-

Carboxamide Linker: Replacing the amide with ester groups abolishes activity, highlighting hydrogen bonding’s importance.

Comparative Analysis

The compound’s activity surpasses simpler quinoline derivatives. For instance:

| Compound | HeLa IC₅₀ (µM) | Mechanism |

|---|---|---|

| 2-(Pyridin-2-yl)-N-(3,4,5-TMP)QC | 2.1 | DNA intercalation, ROS |

| Chloroquine | 12.3 | Lysosomal disruption |

| Camptothecin | 0.8 | Topoisomerase I inhibition |

TMP = Trimethoxyphenyl; QC = Quinoline-4-carboxamide

Future Directions

Clinical Translation

-

Combination Therapy: Synergy with paclitaxel observed in preclinical models (combination index = 0.3).

-

Nanoparticle Delivery: Encapsulation in PEGylated liposomes improves tumor accumulation by 4-fold.

Target Identification

Proteomic studies implicate CDK1 and Topoisomerase IIα as primary targets . Molecular docking reveals a binding energy of −9.2 kcal/mol for CDK1, comparable to dinaciclib (−9.5 kcal/mol) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume